4-Iodotoluene is used as a building block in organic synthesis . It’s often used in reactions such as the Suzuki-Miyaura coupling reaction with phenylboronic acid . This reaction is catalyzed by (Ni,Mg)3Si2O5(OH)4 solid-solution nanotubes loaded with palladium .
4-Iodotoluene is used in the production of polarizing films for Liquid Crystal Display (LCD) chemicals . These films are an essential component of LCD screens, which are used in everything from televisions and computer monitors to smartphones and digital watches.
4-Iodotoluene can be used as a starting material for the synthesis of other iodinated compounds . For example, it can be used to prepare 2-iodobenzoic acid and 4-iodobenzoic acid through oxidation of the methyl group .
4-Iodotoluene can be prepared from toluene through an electrophilic aromatic substitution reaction with a mixture of iodine and nitric acid . This makes it a useful material for studying and performing electrophilic aromatic substitution reactions in the laboratory .
4-Iodotoluene is used in the production of polarizing films for Liquid Crystal Display (LCD) chemicals . These films are an essential component of LCD screens, which are used in everything from televisions and computer monitors to smartphones and digital watches .
The methyl group of 4-Iodotoluene can be oxidized using potassium permanganate to form 4-iodobenzoic acid . This reaction is a common method for the preparation of iodobenzoic acids, which are useful intermediates in organic synthesis .
4-Iodotoluene can undergo various cross-coupling reactions. For example, it can participate in the Suzuki-Miyaura coupling reaction with phenylboronic acid , and in the Sonogashira cross-coupling reaction with phenylacetylene . These reactions are widely used in the synthesis of complex organic molecules .
4-Iodotoluene, also known as benzene, 1-iodo-4-methyl-, is an organic compound with the molecular formula and a molecular weight of approximately 218.04 g/mol. It is characterized by a methyl group attached to a benzene ring, with an iodine atom located at the para position relative to the methyl group. This compound is a colorless to pale yellow liquid that is sparingly soluble in water but soluble in organic solvents. Its structure can be represented as follows:
textCH3 |C6H4-I
4-Iodotoluene is utilized primarily in organic synthesis and serves as a precursor for various
4-Iodotoluene can be synthesized through several methods:
Several compounds share structural similarities with 4-iodotoluene, including:
Compound Name | IUPAC Name | Unique Features |
---|---|---|
Iodobenzene | Benzene, iodo- | Lacks methyl group; more reactive towards nucleophiles. |
2-Iodotoluene | Benzene, 1-iodo-2-methyl | Iodine at ortho position; different reactivity profile. |
3-Iodotoluene | Benzene, 1-iodo-3-methyl | Iodine at meta position; distinct electronic effects. |
4-Bromotoluene | Benzene, 1-bromo-4-methyl | Bromine instead of iodine; generally less reactive than iodides. |
4-Iodotoluene's unique placement of the iodine atom at the para position relative to the methyl group distinguishes it from these similar compounds, affecting its reactivity and applications.
Irritant